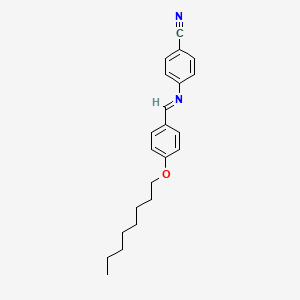

p-Octyloxybenzylidene p-cyanoaniline

Vue d'ensemble

Description

The compound p-Octyloxybenzylidene p-cyanoaniline is a member of the family of liquid crystals that exhibit mesomorphic properties. These properties are characterized by the material's ability to exist in a state of matter between solid and liquid, known as mesophases. The compound's structure includes an octyloxybenzylidene group and a cyanoaniline moiety, which contribute to its liquid-crystalline behavior .

Synthesis Analysis

The synthesis of p-Octyloxybenzylidene p-cyanoaniline and related compounds involves creating Schiff base esters with various substituents. The process includes the formation of a bond between an aldehyde or ketone group and an amine, resulting in a compound with a C=N double bond, characteristic of Schiff bases. The synthesis is confirmed and characterized by spectroscopic methods such as FTIR, 1H NMR, and 13C NMR, ensuring the correct chemical structure and purity of the compounds .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to study the molecular structure of potentially mesomorphic compounds related to p-Octyloxybenzylidene p-cyanoaniline. However, the crystal packing of these compounds does not exhibit typical features of mesomorphic crystals, which suggests that not all compounds within this family will display mesomorphic properties. The molecular structure, particularly the length and nature of the substituents, plays a crucial role in determining the mesophases that the compound can exhibit .

Chemical Reactions Analysis

The chemical reactions involving p-Octyloxybenzylidene p-cyanoaniline primarily focus on the formation and dissociation of intermolecular hydrogen bonds. These interactions are significant as they can influence the mesomorphic behavior of the compound. The presence and behavior of these hydrogen bonds can be inferred from FTIR analysis, which provides insights into the compound's reactivity and stability under various temperatures and phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Octyloxybenzylidene p-cyanoaniline are closely related to its mesomorphic characteristics. Differential scanning calorimetry (DSC) is used to determine phase transition temperatures and thermal parameters, which are essential for understanding the compound's behavior under thermal stress. Polarizing optical microscopy (POM) is another technique used to observe the texture of the compound, revealing the presence of nematic, smectic C, smectic I, and smectic G mesophases. The length of the alkyl chain and the nature of the substituents significantly affect the mesophase sequence and entropic effects, which are critical for the compound's liquid-crystalline properties .

Applications De Recherche Scientifique

Application 1: Phase Transitions in Hydrogen-Bonded Liquid Crystals

- Summary of the Application: This research focuses on the study of phase transitions in hydrogen-bonded liquid crystals using Legendre wavelet transform-based texture analysis .

- Methods of Application or Experimental Procedures: The study involves the use of optical textures, which are essential features of liquid crystals. The textures of hydrogen-bonded liquid crystals (nBA:OBCA, n= 6, 7, 8) were analyzed. These crystals are formed from the intermolecular interactions between the mesogen p-n-alkyl benzoic acid (nBA) and the mesogenic compound p-(p′-Octyloxybenzylidene)-p-cyano aniline (OBCA) . Legendre moments are computed from the wavelet-transformed optical texture using MATLAB computational tool .

- Results or Outcomes: The phase transformations of the liquid crystal from crystalline phase to isotropic liquid phase and vice versa can be observed as a series of liquid crystal textures using a polarizing optical microscope . The results of the proposed methodology are in good agreement with thermal techniques available in the literature .

Application 2: Image Analysis of Liquid Crystals

- Summary of the Application: This research focuses on the application of image analysis to p-(p’-octyloxybenzylidene)-p-cyanoaniline liquid crystals for statistical parameters .

- Methods of Application or Experimental Procedures: The study involves the determination of statistical parameters of the liquid crystal. The specific methods and technical details are not provided in the available summary .

Safety And Hazards

P-Octyloxybenzylidene p-cyanoaniline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical advice .

Propriétés

IUPAC Name |

4-[(4-octoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJTVZTPFJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Octyloxybenzylidene p-cyanoaniline | |

CAS RN |

41682-73-9 | |

| Record name | p-Octyloxybenzylidene-p-cyanoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

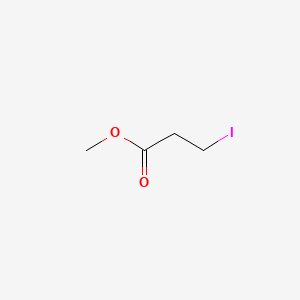

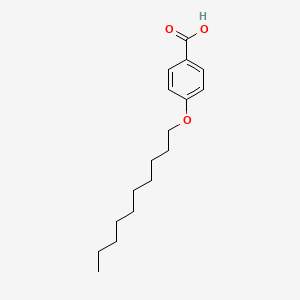

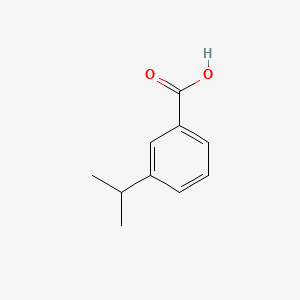

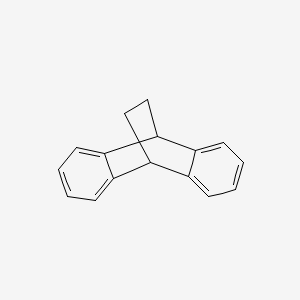

Retrosynthesis Analysis

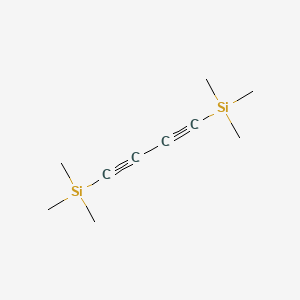

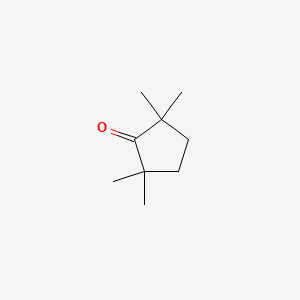

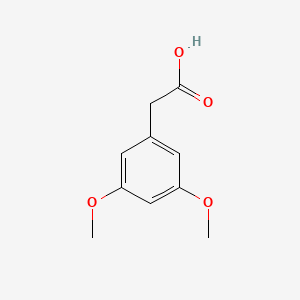

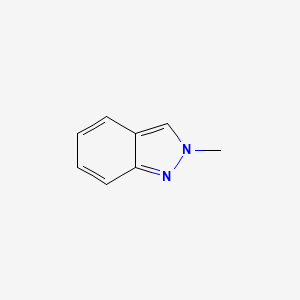

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.